molecular formula C11H14ClNO3S B286034 3-Tert-butyl-4-chloro-2,3-dihydro-1,2-benzisothiazol-3-ol 1,1-dioxide

3-Tert-butyl-4-chloro-2,3-dihydro-1,2-benzisothiazol-3-ol 1,1-dioxide

Cat. No. B286034
M. Wt: 275.75 g/mol
InChI Key: RTOQANNUZNBOCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Tert-butyl-4-chloro-2,3-dihydro-1,2-benzisothiazol-3-ol 1,1-dioxide, also known as TBTC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

3-Tert-butyl-4-chloro-2,3-dihydro-1,2-benzisothiazol-3-ol 1,1-dioxide has been studied for its potential as an antioxidant, anti-inflammatory, and anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and may have potential as a chemotherapeutic agent. 3-Tert-butyl-4-chloro-2,3-dihydro-1,2-benzisothiazol-3-ol 1,1-dioxide has also been studied for its potential as a neuroprotective agent, as it has been shown to protect against oxidative stress and inflammation in the brain.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-4-chloro-2,3-dihydro-1,2-benzisothiazol-3-ol 1,1-dioxide is not fully understood, but it is thought to act as a free radical scavenger and antioxidant. It may also inhibit inflammation and cell proliferation through various pathways.
Biochemical and Physiological Effects
3-Tert-butyl-4-chloro-2,3-dihydro-1,2-benzisothiazol-3-ol 1,1-dioxide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, decrease the production of reactive oxygen species, and inhibit the activity of inflammatory enzymes. 3-Tert-butyl-4-chloro-2,3-dihydro-1,2-benzisothiazol-3-ol 1,1-dioxide has also been shown to protect against oxidative stress and inflammation in the brain, and may have potential as a neuroprotective agent.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Tert-butyl-4-chloro-2,3-dihydro-1,2-benzisothiazol-3-ol 1,1-dioxide in lab experiments is its relatively low cost and ease of synthesis. However, one limitation is its low solubility in water, which may make it difficult to use in certain experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 3-Tert-butyl-4-chloro-2,3-dihydro-1,2-benzisothiazol-3-ol 1,1-dioxide. One area of interest is its potential as a chemotherapeutic agent for various types of cancer. Another area of interest is its potential as a neuroprotective agent for various neurological disorders. Additionally, more research is needed to fully understand its mechanism of action and potential side effects, as well as its potential applications in other fields.

Synthesis Methods

The synthesis of 3-Tert-butyl-4-chloro-2,3-dihydro-1,2-benzisothiazol-3-ol 1,1-dioxide involves the reaction of 2-chloro-4-tert-butylphenol with sulfur and sodium hydroxide. This reaction produces 3-tert-butyl-4-chloro-2-hydroxyphenylthio-sodium sulfate, which is then oxidized to form 3-Tert-butyl-4-chloro-2,3-dihydro-1,2-benzisothiazol-3-ol 1,1-dioxide. The yield of 3-Tert-butyl-4-chloro-2,3-dihydro-1,2-benzisothiazol-3-ol 1,1-dioxide is typically around 60% using this method.

properties

Molecular Formula

C11H14ClNO3S

Molecular Weight

275.75 g/mol

IUPAC Name

3-tert-butyl-4-chloro-1,1-dioxo-2H-1,2-benzothiazol-3-ol

InChI

InChI=1S/C11H14ClNO3S/c1-10(2,3)11(14)9-7(12)5-4-6-8(9)17(15,16)13-11/h4-6,13-14H,1-3H3

InChI Key

RTOQANNUZNBOCO-UHFFFAOYSA-N

SMILES

CC(C)(C)C1(C2=C(C=CC=C2Cl)S(=O)(=O)N1)O

Canonical SMILES

CC(C)(C)C1(C2=C(C=CC=C2Cl)S(=O)(=O)N1)O

Origin of Product

United States

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